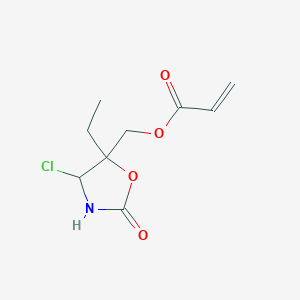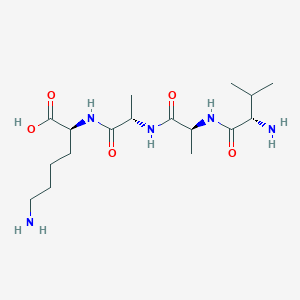
Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an acetic acid ester, a phenylthio group, and a triphenylarsoranylidene moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the triphenylarsoranylidene intermediate, which is then reacted with phenylthioacetic acid under controlled conditions to form the desired ester. The reaction conditions often require the use of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and product purity. Industrial methods may also incorporate purification steps, such as distillation or chromatography, to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester can undergo a variety of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The triphenylarsoranylidene moiety may interact with cellular components, affecting various biochemical pathways. The ester group can undergo hydrolysis, releasing acetic acid, which can further participate in metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylthioacetic acid esters: Share the phenylthio group but lack the triphenylarsoranylidene moiety.
Triphenylarsoranylidene derivatives: Contain the triphenylarsoranylidene group but differ in other functional groups.
Uniqueness
Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester is unique due to the combination of its functional groups, which allows it to participate in a diverse range of chemical reactions and exhibit a variety of biological activities. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
518035-71-7 |
|---|---|
Molekularformel |
C28H25AsO2S |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
ethyl 2-phenylsulfanyl-2-(triphenyl-λ5-arsanylidene)acetate |
InChI |
InChI=1S/C28H25AsO2S/c1-2-31-28(30)27(32-26-21-13-6-14-22-26)29(23-15-7-3-8-16-23,24-17-9-4-10-18-24)25-19-11-5-12-20-25/h3-22H,2H2,1H3 |
InChI-Schlüssel |
HFUGUZMWKJNLMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=[As](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2H-phthalazin-1-one](/img/structure/B14221999.png)

![4-Chloro-5-[(2-hydroxyethyl)amino]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B14222004.png)

![2-[2-(3,3-Diphenylpropylamino)ethylamino]ethanol](/img/structure/B14222025.png)

![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-](/img/structure/B14222033.png)



![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-](/img/structure/B14222041.png)
![N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide](/img/structure/B14222058.png)
